A Comprehensive Technical Guide to the Physical Properties of 5-oxo-L-proline Dicyclohexylamine Salt
A Comprehensive Technical Guide to the Physical Properties of 5-oxo-L-proline Dicyclohexylamine Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-L-proline, a cyclic derivative of L-glutamic acid, is a naturally occurring amino acid found in various biological systems. Its salts are of interest in pharmaceutical development for their potential to modify the physicochemical properties of the parent molecule, such as solubility and stability. This technical guide aims to provide a comprehensive overview of the anticipated physical properties of 5-oxo-L-proline dicyclohexylamine salt and the methodologies for their determination.
Chemical Structure and Synthesis
The formation of 5-oxo-L-proline dicyclohexylamine salt involves a straightforward acid-base reaction between 5-oxo-L-proline (an acid) and dicyclohexylamine (a base).
Figure 1: Synthesis of 5-oxo-L-proline dicyclohexylamine salt.
Physical Properties
While specific data for 5-oxo-L-proline dicyclohexylamine salt is unavailable, the properties of the parent acid and a related salt are presented below for reference.
Physical Properties of L-Pyroglutamic Acid (5-oxo-L-proline)
| Property | Value |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| Melting Point | 160-163 °C[1][2] |
| Solubility | Soluble in water, alcohol, acetone, and acetic acid. Slightly soluble in ethyl acetate. Insoluble in ether.[1][2] Soluble in DMF (16 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 5 mg/ml).[3][4] Slightly soluble in ethanol.[3][4] |
| Appearance | Colorless orthorhombic bipyramid crystals.[1][2] |
Physical Properties of Boc-L-pyroglutamic Acid Dicyclohexylammonium Salt
This is a related compound where the amine group of the pyroglutamic acid is protected by a tert-butoxycarbonyl (Boc) group.
| Property | Value |
| CAS Number | 4677-75-2[5][6][7] |
| Molecular Formula | C₂₂H₃₈N₂O₅[6] |
| Molecular Weight | 410.55 g/mol [5][6] |
| Melting Point | 195-201 °C[5][7] |
| Optical Rotation | [α]D²² = -16.5 ± 2º (c=1 in MeOH)[7] |
| Storage Temperature | 0-8 °C[5][7] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a novel organic salt like 5-oxo-L-proline dicyclohexylamine salt.
Melting Point Determination
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (initially rapid, then slowed to ~1.5°C/min within 10°C of the expected melting point).[8]
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[8]
Figure 2: Workflow for melting point determination.
Solubility Assessment
Solubility is a critical parameter, especially in drug development, as it influences bioavailability.
Methodology:
-
A known amount of the salt (e.g., 25 mg) is added to a specific volume of solvent (e.g., 0.5 mL) in a test tube.[9]
-
The mixture is agitated vigorously for a set period.
-
The sample is observed for complete dissolution. If it dissolves, it is recorded as soluble. If a significant portion remains undissolved, it is recorded as insoluble.
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) and aqueous solutions at different pH values.
Spectroscopic Analysis
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Methodology for ¹H and ¹³C NMR:
-
A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired on a spectrometer.
-
For the salt, characteristic shifts in the protons and carbons near the amine and carboxylic acid groups would be expected compared to the free acid and base. The presence of the dicyclohexylammonium proton signal would confirm salt formation.[10]
4.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology (Thin Solid Film):
-
A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride).[11]
-
A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[11]
-
The solvent is allowed to evaporate, leaving a thin film of the compound.[11]
-
The IR spectrum is recorded. Key absorbances for the carboxylate, ammonium, and amide groups would be analyzed.
Biological Context: The γ-Glutamyl Cycle
5-oxo-L-proline is an important intermediate in the γ-glutamyl cycle, a pathway for glutathione synthesis and transport of amino acids across cell membranes.
Figure 3: The γ-Glutamyl Cycle showing the role of 5-oxo-L-proline.
An enzyme, 5-oxoprolinase, catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction coupled with the cleavage of ATP to ADP.[12] This step is crucial for the continuation of the cycle.
General Experimental Workflow for Characterization
The characterization of a new chemical entity such as 5-oxo-L-proline dicyclohexylamine salt would follow a logical progression of experiments.
Figure 4: General workflow for the characterization of a new salt.
Conclusion
While direct physical property data for 5-oxo-L-proline dicyclohexylamine salt is not currently available in scientific literature, this guide provides a framework for its characterization. By employing the standard experimental protocols outlined, researchers can determine its melting point, solubility profile, and spectroscopic characteristics. The data from the parent compound, L-pyroglutamic acid, and the related Boc-protected salt serve as valuable reference points. A thorough understanding of these properties is essential for the advancement of research and development involving this and similar compounds.
References
- 1. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 2. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Boc-L-pyroglutamic acid dicyclohexylammonium salt | 4677-75-2 [sigmaaldrich.com]
- 6. Boc-L-pyroglutamic acid dicyclohexylammonium salt | C22H38N2O5 | CID 51066626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. ursinus.edu [ursinus.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
